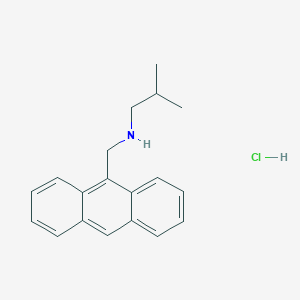![molecular formula C15H20ClNO B6361721 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240578-35-1](/img/structure/B6361721.png)
1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound with a molecular weight of 229.32 . It is also known as 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are a class of organic compounds that have gained importance in medicinal chemistry due to their interesting biological activity, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO/c1-15(2,16-3)10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-9,16-17H,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
A variant of 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride, specifically 1-(pyridin-2-yl amino)methyl napthalene-2-ol, was synthesized through a Mannich condensation reaction. This compound underwent thorough spectroscopic analysis using various analytical techniques. It was found to have potential applications in molecular docking studies, demonstrating efficient binding with anti-microbial ciprofloxacin on the protein surface through extensive H-bonding interaction, indicating potential biomedical applications (Rajamani, Sundaraganesan, Vijayakumar, Boobalan, & Jeeva, 2019).
Photophysical Characterization and Organic Light Emitting Diodes (OLEDs)
Organotin compounds derived from Schiff bases of a similar naphthalene structure were studied for their potential in OLED applications. Their photophysical properties were characterized, and a preliminary diode fabricated from one of the analogues showed intrinsic electroluminescent properties. This suggests potential applications in the development of electronic and photonic devices (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).
Inhibition of Cyclooxygenase
Naphthol derivatives similar to this compound were synthesized and exhibited inhibitory effects on cyclooxygenase enzymes. This indicates potential anti-inflammatory properties and could guide the design of new pharmaceuticals targeting inflammation and related disorders (Kongkathip, Sangma, Kirtikara, Luangkamin, Hasitapan, Jongkon, Hannongbua, & Kongkathip, 2005).
Antibacterial Activities
Unsymmetrical Schiff bases derived from naphthalene structures were synthesized and their metal complexes were tested for antibacterial activities. The results indicated potential applications in combating gram-negative bacteria like Salmonella typhi and Escherichia coli, suggesting a role in the development of new antibacterial agents (Arteen, Hassan, Al-Fahhady, Al-Nidaa, & Al-Nama, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-methylpropylamino)methyl]naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-11(2)9-16-10-14-13-6-4-3-5-12(13)7-8-15(14)17;/h3-8,11,16-17H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACDPDWPUUHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC2=CC=CC=C21)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
